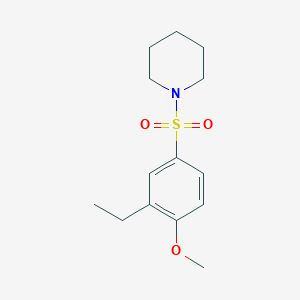

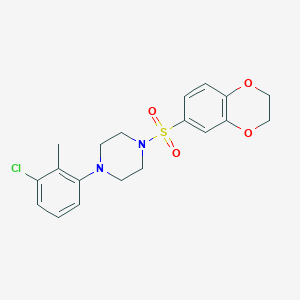

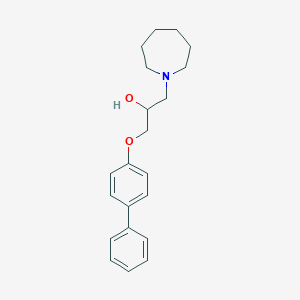

2-Ethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether, commonly known as E-4031, is a chemical compound that has gained attention in scientific research due to its unique properties. E-4031 is a potassium channel blocker that is used to study the role of potassium channels in various physiological processes.

Mechanism of Action

E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). It binds to the channel pore and prevents the outward flow of potassium ions, leading to a prolongation of the cardiac action potential and an increase in the QT interval on the electrocardiogram. E-4031 has also been shown to block other potassium channels, including the inward rectifier potassium current (Ik1) and the ATP-sensitive potassium current (Ikatp).

Biochemical and Physiological Effects:

The blockade of Ikr by E-4031 has several biochemical and physiological effects. It prolongs the cardiac action potential and increases the refractory period, which can lead to arrhythmias and sudden cardiac death. E-4031 has also been shown to inhibit the release of neurotransmitters in the nervous system, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

E-4031 is a useful tool for studying the role of potassium channels in various physiological processes. Its selectivity for Ikr makes it a valuable tool for studying the cardiac action potential. However, its non-selective blockade of other potassium channels can complicate the interpretation of results. Additionally, the prolongation of the QT interval can make it difficult to use E-4031 in animal models, as it can lead to arrhythmias and sudden cardiac death.

Future Directions

There are several future directions for the use of E-4031 in scientific research. One area of interest is the role of potassium channels in the nervous system, particularly in the regulation of neuronal excitability and synaptic transmission. Another area is the development of more selective potassium channel blockers that can be used to study specific types of potassium channels. Finally, the use of E-4031 in drug discovery and development is an area of active research, as it can be used to screen for compounds that affect potassium channel function.

Synthesis Methods

The synthesis of E-4031 involves several steps starting with the reaction of 2-ethoxybenzaldehyde with piperidine to form 2-ethoxy-4-(1-piperidinyl)benzaldehyde. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-ethoxy-4-(1-piperidinylsulfonyl)benzaldehyde. Finally, the compound is reacted with methyl iodide to form E-4031.

Scientific Research Applications

E-4031 is widely used in scientific research to study the role of potassium channels in various physiological processes. It is particularly useful in studying the cardiac action potential and the role of potassium channels in regulating it. E-4031 has also been used to study the role of potassium channels in the nervous system, including the regulation of neuronal excitability and neurotransmitter release.

properties

Molecular Formula |

C14H21NO3S |

|---|---|

Molecular Weight |

283.39 g/mol |

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C14H21NO3S/c1-3-12-11-13(7-8-14(12)18-2)19(16,17)15-9-5-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

MPXIITRJYOVNMT-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)

![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)

![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)

![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)